3-((tert-Butoxycarbonyl)amino)-3-cyclopropylpropanoic acid properties
3-((tert-Butoxycarbonyl)amino)-3-cyclopropylpropanoic acid properties
An In-Depth Technical Guide to 3-((tert-Butoxycarbonyl)amino)-3-cyclopropylpropanoic Acid for Advanced Drug Development
Introduction: A Unique Building Block for Modern Medicinal Chemistry
3-((tert-Butoxycarbonyl)amino)-3-cyclopropylpropanoic acid, also known as Boc-3-cyclopropyl-β-alanine, is a synthetic, non-proteinogenic β-amino acid. Its structure is distinguished by two key features that make it highly valuable for researchers in drug discovery and peptide science: a cyclopropyl group attached at the β-position and a tert-butoxycarbonyl (Boc) protecting group on the amine.
The incorporation of a cyclopropyl ring is a well-established strategy in medicinal chemistry to enhance a molecule's pharmacological profile. This small, rigid ring can improve metabolic stability, increase potency by fixing conformation, and modulate physicochemical properties such as solubility and lipophilicity.[1] The β-amino acid scaffold itself is of significant interest as it is a fundamental component for building β-peptides, which can form stable secondary structures like helices and sheets, and are often resistant to enzymatic degradation.[2] Finally, the Boc group provides a reliable and readily cleavable protecting group, essential for controlled, stepwise peptide synthesis and other complex organic transformations.[3][4]
This guide provides a comprehensive overview of the core properties, synthesis, characterization, and applications of this versatile building block, offering field-proven insights for its effective use in research and development.
Part 1: Physicochemical and Structural Properties
The fundamental properties of 3-((tert-Butoxycarbonyl)amino)-3-cyclopropylpropanoic acid are summarized below. These data are critical for planning synthetic reactions, developing analytical methods, and understanding the compound's general behavior.
| Property | Value | Source(s) |
| IUPAC Name | 3-{[(tert-butoxy)carbonyl]amino}-3-cyclopropylpropanoic acid | [1] |
| Synonyms | Boc-3-cyclopropyl-beta-alanine | - |
| CAS Number | 683218-80-6 | [1] |
| Molecular Formula | C₁₁H₁₉NO₄ | [1] |
| Molecular Weight | 229.28 g/mol | [1] |
| Appearance | Typically a white to off-white solid | General knowledge |
| Boiling Point | 381.6 ± 25.0 °C (Predicted) | [1] |
| Density | 1.073 ± 0.06 g/cm³ (Predicted) | [5] |
| Purity | Commercially available at ≥95% or ≥97% | [1][6] |
Part 2: Synthesis and Purification Workflow
The synthesis of β-amino acids can be approached through various methodologies.[2][7] A common and effective strategy for a compound like Boc-3-cyclopropyl-β-alanine involves a multi-step sequence starting from cyclopropanecarboxaldehyde. The following protocol is a representative, robust method grounded in established organic chemistry principles.
Rationale for Synthetic Strategy
The chosen pathway builds the carbon backbone through a Horner-Wadsworth-Emmons reaction, which reliably forms the α,β-unsaturated ester. This is followed by a diastereoselective conjugate addition of an amine, a standard method for introducing the β-amino functionality. The final step is the well-established protection of the resulting amine with a Boc group using di-tert-butyl dicarbonate (Boc₂O), a reagent known for its high yield and clean reaction profile.[4]
Detailed Step-by-Step Synthesis Protocol
-
Step 1: Synthesis of Ethyl 3-cyclopropylacrylate.
-
To a stirred, cooled (0 °C) suspension of sodium hydride (NaH, 60% dispersion in mineral oil) in anhydrous tetrahydrofuran (THF), add triethyl phosphonoacetate dropwise under an inert atmosphere (N₂ or Ar).
-
Allow the mixture to stir at 0 °C for 30 minutes to form the ylide.
-
Add a solution of cyclopropanecarboxaldehyde in anhydrous THF dropwise to the ylide solution at 0 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Quench the reaction carefully by adding saturated aqueous ammonium chloride (NH₄Cl).
-
Extract the product with diethyl ether or ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield ethyl 3-cyclopropylacrylate.
-
-
Step 2: Conjugate Addition of Benzylamine.
-
Dissolve the purified ethyl 3-cyclopropylacrylate in methanol.
-
Add benzylamine to the solution and stir the mixture at room temperature for 24-48 hours, monitoring by TLC until the starting material is consumed.
-
Remove the solvent under reduced pressure to yield the crude ethyl 3-(benzylamino)-3-cyclopropylpropanoate.
-
-
Step 3: Boc Protection and Saponification.
-
Dissolve the crude product from Step 2 in a suitable solvent such as dichloromethane (DCM) or THF.
-
Add di-tert-butyl dicarbonate (Boc₂O) and a base like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA).
-
Stir the reaction at room temperature for 4-8 hours.
-
After protection is complete, add a solution of lithium hydroxide (LiOH) in a water/THF/methanol mixture to saponify the ester.
-
Stir at room temperature for 2-4 hours until the ester is fully hydrolyzed.
-
Acidify the reaction mixture to pH ~3 with cold 1N HCl.
-
Extract the product with ethyl acetate.
-
-
Step 4: Deprotection of Benzyl Group and Final Purification.
-
Dissolve the product from Step 3 in methanol.
-
Add palladium on carbon (10% Pd/C) catalyst.
-
Hydrogenate the mixture under a hydrogen atmosphere (balloon or Parr shaker) until the benzyl group is cleaved.
-
Filter the reaction mixture through Celite to remove the catalyst and concentrate the filtrate.
-
The resulting crude product, 3-((tert-Butoxycarbonyl)amino)-3-cyclopropylpropanoic acid, can be purified by recrystallization or flash chromatography to achieve high purity.
-
Visualizing the Synthetic Workflow
Caption: Synthetic workflow for the target compound.
Part 3: Analytical Characterization
Confirming the identity and purity of the final compound is paramount. A combination of spectroscopic techniques provides a complete structural profile. While specific spectra for this exact compound are proprietary or not publicly available, the expected data can be reliably predicted based on its structure and general spectroscopic principles.[8][9]
| Technique | Expected Observations |
| ¹H NMR | ~10.0-12.0 ppm (broad s, 1H): Carboxylic acid proton (-COOH).[8][10]~5.0-5.5 ppm (broad d, 1H): Amide proton (-NH-).~3.5-4.0 ppm (m, 1H): Proton on the β-carbon (-CH(NH)-).~2.4-2.7 ppm (m, 2H): Protons on the α-carbon (-CH₂-COOH).~1.45 ppm (s, 9H): Protons of the tert-butyl group (-C(CH₃)₃).~0.2-1.0 ppm (m, 5H): Protons of the cyclopropyl ring. |
| ¹³C NMR | ~175-180 ppm: Carboxylic acid carbonyl carbon (-COOH).[9]~155-157 ppm: Urethane carbonyl carbon (-NHCOO-).~79-81 ppm: Quaternary carbon of the tert-butyl group (-C(CH₃)₃).~45-55 ppm: β-carbon.~35-40 ppm: α-carbon.~28.5 ppm: Methyl carbons of the tert-butyl group.~5-15 ppm: Carbons of the cyclopropyl ring. |
| IR (Infrared Spectroscopy) | ~2500-3300 cm⁻¹ (broad): O-H stretch of the carboxylic acid, overlapping with C-H stretches.[8]~3300-3400 cm⁻¹ (medium): N-H stretch of the amide.~1700-1725 cm⁻¹ (strong): C=O stretch of the carboxylic acid dimer.[8]~1680-1700 cm⁻¹ (strong): C=O stretch of the Boc-urethane group. |
| MS (Mass Spectrometry) | [M+Na]⁺: Expected at m/z 252.12.[M-H]⁻: Expected at m/z 228.13.A characteristic fragment corresponds to the loss of the tert-butyl group (57 amu) or isobutylene. |
Part 4: Applications in Drug Discovery and Peptide Science
The unique structural combination of 3-((tert-Butoxycarbonyl)amino)-3-cyclopropylpropanoic acid makes it a powerful tool for addressing common challenges in drug development.
Enhancing Pharmacokinetic and Pharmacodynamic Properties
The cyclopropyl group is often considered a "bioisostere" for a phenyl ring or other larger groups but with a smaller size and different electronic properties. Its primary benefits include:
-
Metabolic Stability: The cyclopropyl ring is resistant to oxidative metabolism by cytochrome P450 enzymes, which can increase the half-life of a drug.[1]
-
Conformational Rigidity: The rigid nature of the ring can lock the molecule into a specific conformation that is optimal for binding to a biological target, thereby increasing potency and selectivity.[1]
-
Improved Permeability: The introduction of the cyclopropyl moiety can modulate lipophilicity to enhance membrane permeability and oral bioavailability.
Use in Peptidomimetics and β-Peptides
β-amino acids are not substrates for the proteases that typically degrade peptides made from α-amino acids. Incorporating Boc-3-cyclopropyl-β-alanine into a peptide sequence can therefore create peptidomimetics with significantly enhanced stability in biological systems. These β-peptides can adopt unique and stable secondary structures, making them valuable for mimicking or disrupting protein-protein interactions.[2]
Role as a Chiral Building Block
Enantiomerically pure forms of this compound are critical starting materials for asymmetric synthesis.[11][12] The defined stereocenter at the β-carbon allows for the construction of complex chiral molecules with precise three-dimensional architectures, which is essential for achieving specificity in drug-target interactions.
Conceptual Framework for Application
Caption: Logical flow from structural features to development outcomes.
Part 5: Safety, Handling, and Storage
While not classified as a hazardous substance, proper laboratory protocols should always be followed when handling 3-((tert-Butoxycarbonyl)amino)-3-cyclopropylpropanoic acid and related compounds.[13]
-
Personal Protective Equipment (PPE): Wear standard PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[13][14]
-
Handling: Avoid creating dust. Use in a well-ventilated area or a chemical fume hood. Avoid contact with skin and eyes.[14][15]
-
Storage: Store in a tightly sealed container in a cool, dry place. The recommended storage temperature is between 2-8 °C to ensure long-term stability.[1][13]
-
Incompatibilities: Avoid strong oxidizing agents.[14]
Conclusion
3-((tert-Butoxycarbonyl)amino)-3-cyclopropylpropanoic acid is more than just a chemical intermediate; it is a strategically designed building block that offers solutions to several persistent challenges in modern drug discovery. Its unique combination of a conformationally rigid cyclopropyl group, a stable β-amino acid backbone, and a versatile Boc protecting group provides medicinal chemists and peptide scientists with a powerful tool to create novel therapeutics with enhanced stability, potency, and favorable pharmacokinetic profiles. A thorough understanding of its properties and synthesis is key to unlocking its full potential in the development of next-generation pharmaceuticals.
References
-
Straub, M. R. (2021). Enantioselective synthesis of β-amino acid derivatives using amidine-based and bifunctional organocatalysts. Arts & Sciences Theses and Dissertations. [Link]
-
Kaur, P., et al. (2015). Enantioselective Synthesis of β-amino acids: A Review. Modern Chemistry & Applications. [Link]
-
ResearchGate. (2015). Enantioselective Synthesis of β-amino acids: A Review. [Link]
-
Juaristi, E., et al. (1999). Recent advances in the enantioselective synthesis of beta-amino acids. Tetrahedron: Asymmetry. [Link]
-
Davies, S. G., & Ichihara, O. (1992). Enantioselective synthesis of .beta.-amino acids. 2. Preparation of the like stereoisomers of 2-methyl- and 2-benzyl-3-aminobutanoic acid. The Journal of Organic Chemistry. [Link]
-
CMIChem. Product Page: 3-((tert-Butoxycarbonyl)amino)-3-cyclopropylpropanoic acid. [Link]
-
AAPPTec. (2015). Safety Data Sheet: Boc-L-β-homoalanine. [Link]
-
PubChem. Compound Summary: (3R)-3-{[(tert-butoxy)carbonyl]amino}-3-cyclohexylpropanoic acid. [Link]
-
PubChem. Compound Summary: 3-(((Tert-butoxy)carbonyl)amino)butanoic acid. [Link]
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Organic Syntheses. Procedure: tert-BUTOXYCARBONYL-L-PROLINE. [Link]
-
PubChem. Compound Summary: (3S)-3-{[(tert-butoxy)carbonyl]amino}-3-phenylpropanoic acid. [Link]
-
Organic Syntheses. Procedure: L-Phenylalanine, N-[(1,1-dimethylethoxy)carbonyl]-. [Link]
-
Chemistry LibreTexts. (2023). Spectroscopy of Carboxylic Acids and Nitriles. [Link]
-
PubChem. Compound Summary: (R)-3-((tert-butoxycarbonyl)amino)-2-methylpropanoic acid. [Link]
-
Gouveia, M. J., & Castanho, M. A. R. B. (2017). Amino Acids in the Development of Prodrugs. Molecules. [Link]
-
Doc Brown's Chemistry. 1H NMR spectrum of propanoic acid. [Link]
-
Blumberg Institute. (2024). A Synopsis of the Applications of Prodrugs in Drug Discovery & Development. [Link]
-
Satoh, Y., et al. (2019). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. International Journal of Molecular Sciences. [Link]
Sources
- 1. cas 683218-80-6|| where to buy 3-((tert-Butoxycarbonyl)amino)-3-cyclopropylpropanoic acid [english.chemenu.com]
- 2. hilarispublisher.com [hilarispublisher.com]
- 3. Buy (S)-2-((tert-Butoxycarbonyl)amino)-3,3-dicyclopropylpropanoic acid [smolecule.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. 3-((Tert-butoxycarbonyl)(propyl)amino)propanoic acid CAS#: 1049159-46-7 [m.chemicalbook.com]
- 6. BLDpharm - Bulk Product Details [bldpharm.com]
- 7. Recent advances in the enantioselective synthesis of beta-amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. mdpi.com [mdpi.com]
- 10. low/high resolution 1H proton nmr spectrum of propanoic acid C3H6O2 CH3CH2COOH analysis interpretation of chemical shifts ppm spin spin line splitting H-1 propionic acid 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]
- 11. "Enantioselective synthesis of β-amino acid derivatives using amidine-b" by Matthew Robert Straub [openscholarship.wustl.edu]
- 12. researchgate.net [researchgate.net]
- 13. peptide.com [peptide.com]
- 14. fishersci.com [fishersci.com]
- 15. echemi.com [echemi.com]
